molecular formula C15H15NOS B12529465 2-ethylsulfanyl-N-phenylbenzamide CAS No. 663186-26-3

2-ethylsulfanyl-N-phenylbenzamide

Cat. No.: B12529465
CAS No.: 663186-26-3
M. Wt: 257.4 g/mol
InChI Key: MAFDRBLTMAMGAS-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of an ethylsulfanyl group attached to the benzamide structure, which includes a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-N-phenylbenzamide typically involves the condensation of 2-ethylsulfanylbenzoic acid with aniline. The reaction is facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylsulfanyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In antiviral applications, it targets viral proteins, inhibiting their replication and spread .

Comparison with Similar Compounds

Uniqueness: 2-Ethylsulfanyl-N-phenylbenzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

663186-26-3

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NOS/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

MAFDRBLTMAMGAS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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